![molecular formula C22H34O2 B140444 (2S)-2-[(3S,8S,9S,10R,13S,14S,17R)-3-羟基-10,13-二甲基-2,3,4,7,8,9,11,12,14,15,16,17-十二氢-1H-环戊并[a]菲-17-基]丙醛 CAS No. 53906-49-3](/img/structure/B140444.png)

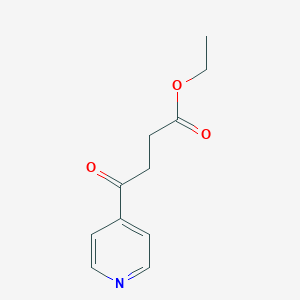

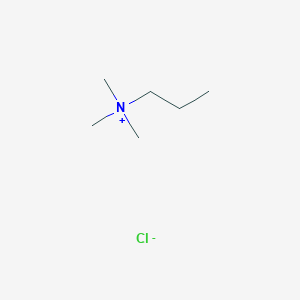

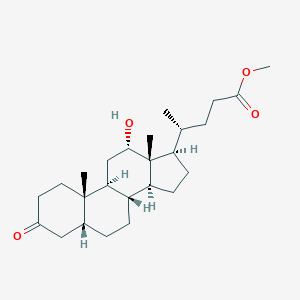

(2S)-2-[(3S,8S,9S,10R,13S,14S,17R)-3-羟基-10,13-二甲基-2,3,4,7,8,9,11,12,14,15,16,17-十二氢-1H-环戊并[a]菲-17-基]丙醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound is a complex organic molecule that is structurally related to steroids, featuring a cyclopenta[a]phenanthrene core, which is a polycyclic aromatic hydrocarbon. This core structure is known to be associated with carcinogenic properties when certain functional groups are present, such as a methyl group at the 11-position and a keto group at the 17-position . The compound also contains multiple chiral centers, which suggests that its synthesis and analysis would require careful consideration of stereochemistry.

Synthesis Analysis

The synthesis of related cyclopenta[a]phenanthrene derivatives has been explored in various studies. For instance, the synthesis of diindeno-fused 4H-cyclopenta[def]phenanthren-4-ones and related compounds has been achieved through a cascade sequence of reactions starting from propargylic diols, leading to complex polycyclic structures . Similarly, the Stobbe condensation has been utilized to synthesize 17-ketones from naphthalenes or tetralones, which are structurally related to the compound of interest . Moreover, the synthesis of trans-3,4-dihydrodiol metabolites of steroid-related carcinogens with a 17-carbonyl function has been reported, which is relevant to the hydroxyl and carbonyl functionalities present in the compound .

Molecular Structure Analysis

The molecular structure of cyclopenta[a]phenanthrene derivatives is characterized by the presence of multiple rings and functional groups that influence their reactivity and biological activity. The presence of a hydroxyl group, as seen in the compound of interest, can lead to the formation of monohydroxy metabolites, which have been identified in studies involving rat liver preparations . The spatial configuration of substituents on the cyclopenta[a]phenanthrene core is crucial for determining the metabolic pathways and potential genotoxic intermediates .

Chemical Reactions Analysis

Cyclopenta[a]phenanthrene derivatives undergo various chemical reactions, including oxidation, reduction, and electrophilic substitution. For example, air oxidation of dichloride derivatives can produce diketones , while photochemical reactions can lead to rearrangements and the formation of carbene intermediates . The mutagenicity of chemically synthesized metabolites of cyclopenta[a]phenanthrene derivatives has been studied, revealing that hydrocarbons and their diols require activation to express their mutagenic potential .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclopenta[a]phenanthrene derivatives are influenced by their molecular structure. The active methylene group in 4H-cyclopenta[def]phenanthrene, for example, contributes to its reactivity and has implications for environmental chemistry due to the mutagenic activity of some derivatives . The synthesis and reactivity of these compounds are often studied in the context of their occurrence, bioactivity, and potential as environmental contaminants.

科学研究应用

环戊并[c]菲:化学和生物活性

环戊并[c]菲(CP[c]Ph)由于其环境出现和潜在的生物影响而成为研究的重点。研究调查了它们的化学合成、环境检测和生物活性,特别是关于它们对鱼类的影响和作为环境危害的可能性。值得注意的是,CP[c]Ph化合物显示出不同的生物活性,包括诱导虹鳟鱼CYP1A基因表达、致断裂性改变和潜在的肿瘤抑制因子抑制,而没有显示出内分泌干扰潜力。它们诱变和遗传毒性的特性也得到了研究,这强调了它们在环境风险评估中的相关性(Brzuzan等人,2013)。

羟基吡啶酮的钒酸盐配合物

对羟基吡啶酮钒酸盐配合物(包括对其形态、结构和氧化还原性质的研究)的研究突出了对金属离子和具有羟基官能团的有机化合物之间相互作用的兴趣。这些研究提供了对这些配合物的化学行为、稳定性和它们在药物化学中的潜在应用的见解(Jakusch等人,2014)。

菲:植物次生代谢物

菲(与所讨论化合物在结构上相关)因其天然存在和药理活性而被广泛研究。研究集中在它们的提取、结构解析和生物活性的评估上,表明它们作为化学分类标记和在药物应用中的作用的潜力。与菲相关的广泛生物活性强调了这些化合物的化学多样性和潜在用途(Tóth等人,2017)。

羟基酸的应用和生物活性

在化妆品和治疗制剂中研究羟基酸(HA)反映了人们对具有羟基官能团的化合物的广泛兴趣。HA已被分析其对皮肤有益的作用、作用机制和光活性,说明了化学官能团在生物活性化合物中的重要性。这些发现可能为理解像“(2S)-2-[(3S,8S,9S,10R,13S,14S,17R)-3-羟基-10,13-二甲基-2,3,4,7,8,9,11,12,14,15,16,17-十二氢-1H-环戊并[a]菲-17-基]丙醛”等复杂分子的应用和生物活性提供背景(Kornhauser等人,2010)。

属性

IUPAC Name |

(2S)-2-[(3S,8S,9S,10R,13S,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]propanal |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H34O2/c1-14(13-23)18-6-7-19-17-5-4-15-12-16(24)8-10-21(15,2)20(17)9-11-22(18,19)3/h4,13-14,16-20,24H,5-12H2,1-3H3/t14-,16+,17+,18-,19+,20+,21+,22-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEEYPCYYWYQYCL-NBOCEFNVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H34O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90574467 |

Source

|

| Record name | 2-[(3S,8S,9S,10R,13S,14S,17R)-3-Hydroxy-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]propanal (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90574467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S)-2-[(3S,8S,9S,10R,13S,14S,17R)-3-Hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]propanal | |

CAS RN |

53906-49-3 |

Source

|

| Record name | 2-[(3S,8S,9S,10R,13S,14S,17R)-3-Hydroxy-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]propanal (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90574467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(5R,6R)-6-[(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-5-(4-fluorophenyl)-3-morpholinone](/img/structure/B140388.png)

![2-[(1S)-1-[(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-2-(4-fluorophenyl)-2-oxoethoxy]acetic Acid Methyl Ester](/img/structure/B140392.png)